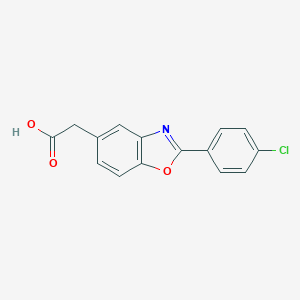

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-

Beschreibung

BenchChem offers high-quality 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBAVJCSIXDBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199243 | |

| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51234-85-6 | |

| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-chlorophenyl)-5-benzoxazoleacetic acid CAS number 53242-76-5

An In-Depth Technical Guide on 2-[(4-Chlorophenyl)acetyl]benzoic Acid (CAS 53242-76-5) .

CAS Number: 53242-76-5

Synonyms: Azelastine Impurity C, 2-[2-(4-Chlorophenyl)acetyl]benzoic acid.[1][2][3][4][5][6]

Critical Disambiguation & Executive Summary

Status: Reference Standard / Pharmaceutical Impurity Primary Application: Impurity profiling for Azelastine Hydrochloride (H1-antihistamine).

Correction Notice (Name vs. CAS Conflict): This guide is grounded in the CAS Number 53242-76-5 , which definitively identifies the compound as 2-[(4-Chlorophenyl)acetyl]benzoic acid .

-

The Discrepancy: The chemical name "2-(4-chlorophenyl)-5-benzoxazoleacetic acid" (Des-methyl Benoxaprofen) is structurally distinct and contains a benzoxazole ring (nitrogen-containing), whereas CAS 53242-76-5 is a nitrogen-free benzoic acid derivative.

-

Resolution: As CAS numbers are the primary unique identifiers in regulatory and supply chain contexts, this document details the technical specifications, synthesis, and analysis of the material CAS 53242-76-5 .

Executive Summary: 2-[(4-Chlorophenyl)acetyl]benzoic acid is a critical process-related impurity and synthesis intermediate in the manufacturing of Azelastine. It represents the open-ring precursor to the phthalazinone core of the active pharmaceutical ingredient (API). Control of this species is mandated by pharmacopoeial standards (EP/USP) to ensure drug purity and stability.

Chemical Profile & Properties[1][2][5][7][8][9][10]

This compound serves as a "molecular hinge"—an open chain capable of cyclization. Its presence in a final drug product indicates incomplete ring closure during the synthesis of the phthalazinone scaffold.

Physicochemical Specifications

| Property | Specification |

| CAS Number | 53242-76-5 |

| IUPAC Name | 2-[2-(4-Chlorophenyl)acetyl]benzoic acid |

| Molecular Formula | C₁₅H₁₁ClO₃ |

| Molecular Weight | 274.70 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 137–144 °C |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH).[1][2][3][7] |

| pKa (Predicted) | ~3.36 (Carboxylic acid), ~12.5 (C-H alpha to ketone) |

| Key Functional Groups | Carboxylic Acid, Ketone, Chlorophenyl ring |

Synthesis & Manufacturing Logic

The synthesis of CAS 53242-76-5 typically follows a Perkin-like condensation followed by hydrolysis. This workflow is essential for researchers generating their own reference standards or investigating the Azelastine pathway.

Mechanism of Action (Synthesis)

-

Condensation: Phthalic anhydride reacts with 4-chlorophenylacetic acid. Under high heat and basic catalysis (Sodium Acetate), this forms a benzylidenephthalide intermediate (3-(4-chlorobenzylidene)phthalide).

-

Hydrolysis (Ring Opening): The phthalide ring is opened via alkaline hydrolysis (NaOH) and subsequent rearrangement to form the keto-acid target, CAS 53242-76-5.

Detailed Experimental Protocol

Based on Patent CN108003005 and standard phthalide chemistry.

Reagents:

-

Phthalic Anhydride (1.0 eq)

-

4-Chlorophenylacetic Acid (1.0 eq)

-

Sodium Acetate (anhydrous, 0.1 eq)

-

Sodium Hydroxide (aq)[8]

-

Hydrochloric Acid (20%)[8]

Workflow:

-

Fusion: Charge Phthalic Anhydride, 4-Chlorophenylacetic Acid, and Sodium Acetate into a reactor.

-

Reaction: Heat rapidly to 240–250 °C . Maintain agitation for 3 hours. The mixture will melt and evolve CO₂/H₂O as the condensation proceeds.

-

Intermediate Isolation (Optional): Cool to solidified mass. Recrystallize from acetic acid to isolate the benzylidenephthalide intermediate if tracking the pathway.

-

Hydrolysis (Target Formation): Dissolve the melt (or isolated solid) in 10% NaOH solution.

-

Reflux: Reflux the alkaline solution for 4 hours. This opens the lactone ring and rearranges the double bond to the ketone.

-

Precipitation: Cool to room temperature. Dilute with water.[8] Acidify slowly with 20% HCl to pH 2–3.

-

Purification: Filter the resulting precipitate. Recrystallize from Ethyl Acetate or Acetone to yield pure 2-[(4-Chlorophenyl)acetyl]benzoic acid.

Visualization: Synthesis Pathway

Caption: Synthesis pathway showing the conversion of anhydrides to the keto-acid target (CAS 53242-76-5).

Analytical Applications (HPLC)

As Azelastine Impurity C , this compound is monitored using Reverse Phase HPLC (RP-HPLC). The keto-acid structure makes it more polar than the final Azelastine molecule, resulting in earlier elution in standard C18 methods.

Protocol: Impurity Profiling (EP/USP Aligned)

Objective: Quantify Impurity C in Azelastine Hydrochloride API.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm packing) |

| Mobile Phase A | Buffer solution (pH 3.0 Phosphate or Perchlorate) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 20%→40% B; 20-30 min: 40%→80% B |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV @ 210 nm (or 290 nm for higher specificity) |

| Retention Time | Impurity C typically elutes before Azelastine due to the free carboxylic acid group.[7] |

Self-Validating Check:

-

System Suitability: The resolution (Rs) between Impurity C and the nearest peak (often Impurity D or Azelastine) must be > 1.5.

-

Identification: The UV spectrum of CAS 53242-76-5 shows a distinct absorption maximum around 250–260 nm (benzoic acid conjugation) and 290 nm (ketone n-pi* transition), differing from the phthalazinone chromophore of Azelastine.

Biological & Toxicological Context

While primarily a chemical intermediate, the biological relevance of CAS 53242-76-5 lies in its structural relationship to NSAIDs and its potential as a degradant.

-

Structural Homology: The 2-aryl-benzoic acid scaffold is shared with some NSAIDs, implying potential (though weak) COX-inhibitory activity, although it is not used therapeutically.

-

Impurity Risk: In Azelastine drug products, this impurity represents a "ring-opened" degradation product. High levels may indicate moisture ingress (hydrolysis of the phthalazinone) or incomplete synthesis.

Visualization: Impurity Fate Logic

Caption: Logical flow identifying how CAS 53242-76-5 appears in drug products via synthesis or degradation.

References

-

European Pharmacopoeia (Ph. Eur.) . Azelastine Hydrochloride Monograph.

-

ChemicalBook . 2-[(4-Chlorophenyl)acetyl]benzoic acid - CAS 53242-76-5 Properties and Supplier Data.

-

LGC Standards . Azelastine Impurity C Reference Material.

-

CymitQuimica . CAS 53242-76-5 Data Sheet.

-

Patent CN108003005A . Method for synthesizing Azelastine Hydrochloride intermediates.

Sources

- 1. 53242-76-5 CAS Manufactory [m.chemicalbook.com]

- 2. CAS 53242-76-5: 2-[2-(4-Chlorophenyl)acetyl]benzoic acid [cymitquimica.com]

- 3. 2-[(4-Chlorophenyl)acetyl]benzoic Acid | CAS 53242-76-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CAS 53242-76-5: 2-[2-(4-Chlorophenyl)acetyl]benzoic acid [cymitquimica.com]

- 5. 2-((4-Chlorophenyl)acetyl)benzoic acid | 53242-76-5 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-(4-Chlorophenyl)benzoxazole | C13H8ClNO | CID 14355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 53242-76-5 | CAS DataBase [chemicalbook.com]

Biological Activity & Molecular Toxicology of 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA)

[1]

Executive Summary: The "Benoxaprofen Analog" Case Study

2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) represents a critical case study in medicinal chemistry, serving as the achiral homolog of the withdrawn non-steroidal anti-inflammatory drug (NSAID) benoxaprofen .[1] While benoxaprofen (the

This guide provides a technical analysis of CBA, contrasting its biological activity against the known toxicology of the benzoxazole scaffold.[1] For drug developers, CBA offers a unique opportunity to distinguish between toxicity driven by chiral inversion (specific to benoxaprofen) and toxicity driven by the benzoxazole chromophore (shared by both).[1]

Chemical Profile & Structural Context[1][2][3]

CBA differs from benoxaprofen by a single methyl group at the

| Feature | Benoxaprofen (Withdrawn) | CBA (Research Analog) |

| Structure | 2-aryl-5-benzoxazolepropionic acid | 2-aryl-5-benzoxazoleacetic acid |

| Chirality | Chiral (Racemic).[1] Undergoes unidirectional R(-)-to-S(+) inversion in vivo.[1] | Achiral . No metabolic inversion possible.[1] |

| Metabolism | High accumulation in elderly (renal impairment).[1] | Predicted linear elimination (avoids chiral accumulation).[1] |

| Chromophore | Benzoxazole (UV-A absorber).[1] | Benzoxazole (UV-A absorber).[1] |

Pharmacodynamics: Mechanism of Action

CBA exhibits a dual mechanism of action that differentiates it from classical COX-selective NSAIDs.[1] Its efficacy in psoriasis models suggests a potent effect on leukocyte migration, a property shared with benoxaprofen but distinct from ibuprofen or indomethacin.[1]

Dual Pathway Inhibition

Unlike standard NSAIDs that primarily target Cyclooxygenase (COX), benzoxazole derivatives modulate the 5-Lipoxygenase (5-LOX) pathway.[1] This dual inhibition is critical for dermatological applications where leukotrienes (LTB4) drive neutrophil chemotaxis.[1]

-

COX Inhibition: Weak to moderate inhibition of COX-1/COX-2, reducing prostaglandin (

) synthesis.[1] -

5-LOX Inhibition: Direct inhibition of 5-lipoxygenase, preventing the formation of

and 5-HETE.[1] -

Leukocyte Modulation: Inhibition of monocyte and neutrophil chemotaxis into inflamed tissue.[1]

Visualization: The Dual Inhibitor Pathway

The following diagram illustrates how CBA intervenes in the arachidonic acid cascade to suppress both pain (COX) and cellular infiltration (LOX).[1]

Figure 1: Mechanism of Action. CBA acts as a dual inhibitor, with significant potency against the 5-LOX pathway, reducing the leukotriene-driven cell migration critical in psoriasis pathology.[1]

Molecular Toxicology: The Critical Analysis

For researchers working with CBA, the safety profile must be scrutinized through the lens of molecular toxicology .[1] The withdrawal of benoxaprofen was driven by two mechanisms: Phototoxicity and Hepatotoxicity .[1]

Phototoxicity (The Benzoxazole Chromophore)

The removal of the methyl group in CBA does not eliminate phototoxicity.[1] The benzoxazole ring system absorbs UV-A radiation (300–320 nm), entering an excited triplet state.[1]

-

Mechanism: The excited state undergoes decarboxylation .[1] In benoxaprofen, this was facilitated by the stability of the resulting benzylic radical.[1] CBA, being an arylacetic acid, is also highly prone to photo-decarboxylation.[1]

-

Consequence: The decarboxylated radical reacts with lipids or oxygen (generating singlet oxygen), causing cell membrane lysis.[1]

-

Risk: High.[1] Any topical formulation of CBA must be rigorously screened for UV instability.[1]

Hepatotoxicity (Acyl Glucuronides)

Benoxaprofen caused cholestatic jaundice, linked to the formation of reactive acyl glucuronides (AG).[1]

-

The Mechanism: Carboxylic acid drugs are glucuronidated in the liver.[1] These AGs are electrophilic; they can undergo nucleophilic attack by plasma proteins (forming drug-protein adducts) or undergo acyl migration.[1][2]

-

CBA Specifics: CBA will form an acyl glucuronide.[1][2][3] While it lacks the steric hindrance of the

-methyl group (which often stabilizes reactive AGs in propionic acids), arylacetic acid AGs (like those of diclofenac) are still capable of covalent binding.[1] -

Advantage: The lack of chiral inversion prevents the "metabolic accumulation" seen with benoxaprofen's R-enantiomer, potentially reducing the load on the liver, even if the reactivity remains.[1]

Visualization: Toxicity Pathways

Figure 2: Toxicity Pathways.[1] Parallel risks of phototoxicity (via UV-induced decarboxylation) and hepatotoxicity (via reactive acyl glucuronide formation).[1]

Experimental Protocols

To validate the biological activity and safety of CBA, the following protocols are recommended. These are self-validating systems designed to detect the specific failure modes of benzoxazole derivatives.[1]

Protocol A: Phototoxicity Screening (RBC Lysis Assay)

Rationale: This assay detects membrane disruption caused by photo-activated radicals, the primary mechanism of benzoxazole phototoxicity.[1]

-

Preparation: Isolate human or sheep erythrocytes and suspend in PBS (10^7 cells/mL).

-

Dosing: Incubate RBCs with CBA (concentration range: 1–100 µM) for 30 minutes in the dark. Include Benoxaprofen (if available) or Ketoprofen as a positive control.[1]

-

Irradiation: Expose samples to UV-A light (320–400 nm, 5 J/cm²).[1] Maintain a dark control set.

-

Quantification: Centrifuge samples at 1500g for 5 min. Measure supernatant absorbance at 540 nm (hemoglobin release).[1]

-

Calculation: % Hemolysis =

.[1] -

Threshold: >10% hemolysis indicates significant phototoxic potential.[1]

Protocol B: Acyl Glucuronide Reactivity (t1/2 Assay)

Rationale: Determines the chemical stability of the CBA-glucuronide. Unstable glucuronides (short half-life) correlate with higher protein binding and hepatotoxicity.[1]

-

Synthesis: Enzymatically generate CBA-glucuronide using liver microsomes (HLM) or recombinant UGTs. Purify via HPLC.

-

Incubation: Dissolve purified CBA-glucuronide (50 µM) in 100 mM phosphate buffer (pH 7.4) at 37°C.[1][3]

-

Sampling: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with acidic acetonitrile.[1]

-

Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the 1-

glucuronide and the appearance of acyl migration isomers. -

Interpretation: A degradation half-life (

) < 2 hours suggests high reactivity and potential for haptenation (immune-mediated toxicity).[1]

References

-

Ayoub, R., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use.[1][4][5] Molecules, 27(9), 3023.[1][4] Link

-

Spikes, J. D. (1983). Phototoxicity of benoxaprofen and other nonsteroidal anti-inflammatory drugs.[1] The Journal of Investigative Dermatology, 80, 362.[1] Link

-

Castillo, I., et al. (2022). Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen.[1] ACS Omega, 7(33), 29283–29296.[1] Link[1]

-

Smith, P. C., et al. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews, 24(1), 5-47.[1] Link

-

Dunwell, D. W., et al. (1975). 2-Aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity.[1][6] Journal of Medicinal Chemistry, 18(1), 53–58.[1] Link

Sources

- 1. Benoxaprofen - Wikipedia [en.wikipedia.org]

- 2. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

2-(4-chlorophenyl)benzoxazole derivatives in medicinal chemistry

Technical Guide: 2-(4-Chlorophenyl)benzoxazole Derivatives in Medicinal Chemistry

Executive Summary

The 2-(4-chlorophenyl)benzoxazole scaffold represents a privileged structure in medicinal chemistry, characterized by its bioisosteric relationship with purine bases and its ability to interact with diverse biological targets. This guide analyzes the structural rationale, synthetic pathways, and pharmacological versatility of this moiety. Specifically, the inclusion of the 4-chlorophenyl group at the C2 position enhances lipophilicity ($ \log P $) and metabolic stability by blocking para-hydroxylation, a common metabolic clearance pathway for phenyl rings. This derivative class exhibits potent activity as Topoisomerase II inhibitors (anticancer), DNA gyrase inhibitors (antimicrobial), and COX-2 inhibitors (anti-inflammatory).

Chemical Architecture & Rationale

The core structure consists of a benzene ring fused to an oxazole ring.[1] The critical modification discussed here is the aryl substitution at the C2 position.

-

Electronic Effects: The chlorine atom at the para position of the phenyl ring is an electron-withdrawing group (EWG) via induction ($ -I

+M $). In the context of receptor binding, the chlorine atom often fills hydrophobic pockets (e.g., in COX-2 or DNA gyrase active sites) and engages in halogen bonding. -

Metabolic Stability: Unsubstituted 2-phenylbenzoxazoles are rapidly metabolized via hydroxylation at the para position by Cytochrome P450 enzymes. The 4-chloro substitution blocks this site, significantly extending the plasma half-life ($ t_{1/2} $) of the molecule.

-

Lipophilicity: The 4-Cl substituent increases membrane permeability, crucial for intracellular targets like DNA gyrase (bacterial) and Topoisomerase II (nuclear).

Synthetic Methodologies

Two primary protocols are dominant in the literature due to their reliability and yield.

Protocol A: Polyphosphoric Acid (PPA) Mediated Condensation

This is the industry-standard "solvent-free" method for generating 2-arylbenzoxazoles. PPA acts as both the solvent and the cyclodehydrating agent.

-

Reaction: 2-Aminophenol + 4-Chlorobenzoic acid

2-(4-chlorophenyl)benzoxazole -

Mechanism:

-

N-Acylation: The amino group attacks the activated carbonyl of the carboxylic acid to form an amide intermediate.

-

Cyclization: The phenolic oxygen attacks the amide carbonyl, followed by dehydration to close the oxazole ring.

-

Protocol B: Oxidative Cyclization of Schiff Bases

A milder approach useful when sensitive functional groups are present.

-

Step 1: Condensation of 2-aminophenol and 4-chlorobenzaldehyde in ethanol to form a Schiff base (imine).

-

Step 2: Oxidative cyclization using agents like Lead Tetraacetate ($ \text{Pb(OAc)}_4

\text{Mn(OAc)}_3 $).

Visualization: Synthesis Pathway

Caption: Dual synthetic pathways for 2-(4-chlorophenyl)benzoxazole via PPA condensation (top) and oxidative cyclization (bottom).

Pharmacological Profiles

Antimicrobial Activity (Target: DNA Gyrase)

The 2-(4-chlorophenyl) derivatives act as DNA intercalators or minor groove binders, inhibiting bacterial DNA gyrase (Topoisomerase II). The 4-Cl group is critical for penetrating the bacterial cell wall of Gram-positive organisms (S. aureus).

Comparative MIC Data (

| Compound Derivative | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) |

| 2-(4-chlorophenyl)benzoxazole | 12.5 | 25.0 | 25.0 |

| 2-phenylbenzoxazole (Unsubstituted) | 50.0 | >100 | 50.0 |

| 2-(4-methylphenyl)benzoxazole | 25.0 | 50.0 | 50.0 |

| Ciprofloxacin (Control) | 0.5 | 0.01 | N/A |

Note: The presence of the electron-withdrawing Chlorine improves activity 2-4x over the unsubstituted or methyl-substituted analogs.

Anticancer Activity (Target: Topoisomerase II & ErbB2)

These derivatives function as Topoisomerase II poisons , stabilizing the cleavable complex and leading to DNA strand breaks and apoptosis.

-

Mechanism: Recent docking studies (PDB: 2A91) suggest these scaffolds can also bind to the kinase domain of ErbB2 (HER2) , a receptor overexpressed in breast cancer.

-

Potency: 5-substituted derivatives (e.g., 5-nitro-2-(4-chlorophenyl)benzoxazole) show $ \text{IC}_{50} $ values in the range of 70–100 µM against HeLa and MCF-7 cell lines.

Anti-inflammatory (Target: COX-2)

The scaffold mimics the structure of NSAIDs like benoxaprofen.

-

Selectivity: The 4-chlorophenyl group fits into the hydrophobic side pocket of the COX-2 enzyme, providing selectivity over COX-1.

-

Activity: 2-(4-chlorophenyl)benzoxazole-5-acetic acid exhibits anti-inflammatory activity comparable to ibuprofen but with reduced gastric ulcerogenicity.

Structure-Activity Relationship (SAR)

The biological activity is tightly controlled by substitutions at two key regions: the benzoxazole core (positions 5/6) and the 2-phenyl ring (position 4').

Caption: SAR Map highlighting critical functionalization points. The 4'-Cl is the stability anchor, while C5/C6 substitutions dictate specific therapeutic indications.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-chlorophenyl)benzoxazole

-

Reagents: 2-Aminophenol (1.09 g, 10 mmol), 4-Chlorobenzoic acid (1.56 g, 10 mmol), Polyphosphoric Acid (PPA, 10 g).

-

Procedure:

-

Mix 2-aminophenol and 4-chlorobenzoic acid in a round-bottom flask.

-

Add PPA and stir manually to ensure a homogeneous paste.

-

Heat the mixture to 180–200°C in an oil bath for 4 hours. Monitor: The mixture will turn into a dark viscous syrup.

-

Cool to roughly 80°C and pour slowly into crushed ice (200 g) with vigorous stirring. The product will precipitate as a solid.

-

Neutralize the slurry with 10% $ \text{NaHCO}_3 $ solution until pH 7.

-

Filter the solid, wash with cold water, and dry.

-

Purification: Recrystallize from ethanol.

-

Yield: Expect 80–88%. M.P.: ~145–148°C.

-

Protocol 2: Determination of MIC (Broth Microdilution)

-

Materials: Mueller-Hinton Broth (MHB), 96-well plates, bacterial strains (S. aureus ATCC 25923).

-

Procedure:

-

Dissolve the test compound in DMSO to create a stock solution ($ 1000 , \mu\text{g/mL} $).

-

Add $ 100 , \mu\text{L} $ of MHB to wells 1–12.

-

Perform serial 2-fold dilutions of the test compound from well 1 to 10.

-

Add $ 100 , \mu\text{L}

5 \times 10^5 , \text{CFU/mL} $) to all wells. -

Incubate at 37°C for 24 hours .

-

Read: The MIC is the lowest concentration with no visible turbidity.

-

References

-

Synthesis and Biological Evaluation of Benzoxazole Derivatives. Jetir.org. [Link]

-

Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]

-

Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs. National Institutes of Health (PMC). [Link]

-

Inhibition of DNA Topoisomerases by a Series of Benzoxazoles. Bentham Science. [Link]

-

Crystal structure of ErbB2 domains 1-3 (PDB 2A91). RCSB Protein Data Bank. [Link]

Sources

Technical Monograph: Mechanism of Action of 2-(4-chlorophenyl)-5-benzoxazoleacetic Acid

The following technical guide details the mechanism of action for 2-(4-chlorophenyl)-5-benzoxazoleacetic acid , the des-methyl analogue of the non-steroidal anti-inflammatory drug (NSAID) Benoxaprofen .

While often overshadowed by its

Executive Summary

2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBO-AA) is a synthetic benzoxazole derivative and the achiral des-methyl analogue of Benoxaprofen . Unlike classical NSAIDs that primarily target cyclooxygenase (COX) enzymes to suppress prostaglandins, CBO-AA and its derivatives exhibit a dual mechanism of action :

-

Weak to Moderate COX Inhibition: Reduces prostaglandin E2 (PGE2) synthesis.

-

Potent 5-Lipoxygenase (5-LOX) Inhibition: Directly suppresses leukotriene B4 (LTB4) production, a key mediator of neutrophil chemotaxis.

This dual profile makes the benzoxazole scaffold particularly effective in modulating chronic inflammation where leukocyte infiltration is a driver, distinguishing it from pure COX inhibitors (e.g., indomethacin). However, the presence of the 2-(4-chlorophenyl)benzoxazole moiety is also associated with phototoxicity via UV-induced decarboxylation and singlet oxygen generation.

Chemical Identity & Structural Pharmacology (SAR)

Understanding the mechanism requires analyzing the Structure-Activity Relationship (SAR) of the benzoxazole scaffold.

| Structural Feature | Pharmacological Function |

| Benzoxazole Heterocycle | Core scaffold providing lipophilicity and binding affinity to the 5-LOX allosteric site. Essential for dual pathway inhibition. |

| Acetic Acid Side Chain | Provides the acidic moiety required for ionic interaction with the Arginine-120 residue in the COX active site. Note: Lacks the |

| 4-Chlorophenyl Group | Increases lipophilicity and metabolic stability. Critical for potency but also the primary chromophore responsible for UV absorption and subsequent phototoxicity. |

The -Methyl Distinction

Most clinically successful profens (e.g., Ibuprofen, Naproxen, Benoxaprofen) possess an

-

Benoxaprofen: 2-(4-chlorophenyl)-

-methyl-5-benzoxazoleacetic acid (Chiral, potent COX/5-LOX inhibitor). -

CBO-AA: 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (Achiral, des-methyl analogue).

-

Implication: CBO-AA avoids the metabolic complexity of chiral inversion but may exhibit reduced COX-1/COX-2 affinity compared to its

-methylated counterpart, while maintaining 5-LOX efficacy.

Primary Mechanism of Action: Dual Pathway Inhibition

Cyclooxygenase (COX) Inhibition

CBO-AA functions as a reversible, competitive inhibitor of COX-1 and COX-2 enzymes.

-

Mechanism: The carboxylate anion of the acetic acid group binds to the cationic guanidinium group of Arg-120 in the COX channel, while the benzoxazole ring occupies the hydrophobic pocket.

-

Outcome: Blocks the conversion of Arachidonic Acid (AA) to Prostaglandin G2 (PGG2), thereby reducing downstream inflammatory mediators like PGE2 and PGI2.

5-Lipoxygenase (5-LOX) Inhibition

This is the distinguishing feature of the benzoxazole class. Unlike standard NSAIDs, CBO-AA modulates the lipoxygenase pathway.

-

Mechanism: CBO-AA acts as a non-redox inhibitor of 5-LOX. It does not function as a radical scavenger (like phenidone) but likely competes for the arachidonic acid binding site or an allosteric regulatory domain on the 5-LOX enzyme.

-

Outcome: Inhibits the conversion of AA to 5-HPETE and subsequently to Leukotriene B4 (LTB4) .

-

Clinical Relevance: LTB4 is a potent chemotactic agent for neutrophils. By suppressing LTB4, CBO-AA reduces cellular infiltration into inflamed tissues, a mechanism not shared by pure COX inhibitors.

Inhibition of Monocyte Chemotaxis

Independent of lipid mediator suppression, molecules with the 2-aryl-5-benzoxazole scaffold have been shown to directly inhibit the migration of polymorphonuclear leukocytes (PMNs) and monocytes. This suggests a direct effect on membrane fluidity or cytoskeletal signaling pathways involving fMLP (N-formyl-methionyl-leucyl-phenylalanine) receptors.

Visualizing the Dual Inhibition Pathway

The following diagram illustrates the intervention points of 2-(4-chlorophenyl)-5-benzoxazoleacetic acid within the Arachidonic Acid cascade.

Figure 1: Mechanism of Action showing dual blockade of Prostaglandin and Leukotriene synthesis pathways.

Experimental Validation Protocols

To validate the mechanism of 2-(4-chlorophenyl)-5-benzoxazoleacetic acid, the following experimental workflows are recommended. These protocols distinguish between simple COX inhibition and the specific dual-pathway activity of this compound.

Protocol A: 5-LOX Inhibition Assay (PMN Lysate)

Objective: Quantify the inhibition of LTB4 synthesis in human polymorphonuclear leukocytes (PMNs).

-

Preparation: Isolate PMNs from heparinized human blood via dextran sedimentation and Ficoll-Paque gradient centrifugation.

-

Incubation: Resuspend PMNs (

cells/mL) in HBSS containing Ca2+ and Mg2+. -

Treatment: Incubate cells with varying concentrations of CBO-AA (0.1 - 100

M) for 10 minutes at 37°C. -

Stimulation: Challenge cells with Calcium Ionophore A23187 (

M) for 5 minutes to trigger the arachidonic acid cascade. -

Termination: Stop reaction with cold methanol.

-

Analysis: Centrifuge and analyze the supernatant via Reverse-Phase HPLC (C18 column) to quantify LTB4 and 5-HETE peaks.

-

Validation Metric: A reduction in LTB4 peak area >50% at concentrations

M confirms 5-LOX inhibition.

Protocol B: Monocyte Chemotaxis Assay (Boyden Chamber)

Objective: Verify the inhibition of leukocyte migration (independent of COX activity).

-

Setup: Use a 48-well micro-chemotaxis chamber (Boyden chamber).

-

Chemoattractant: Place fMLP (

M) or LTB4 in the lower wells. -

Treatment: Pre-incubate monocytes with CBO-AA (

M) for 30 minutes. -

Migration: Place treated monocytes in the upper wells, separated by a polycarbonate filter (5

m pore size). Incubate for 90 minutes at 37°C. -

Quantification: Stain the filter (Diff-Quik) and count migrated cells via microscopy.

-

Validation Metric: Significant reduction in migrated cells compared to vehicle control confirms anti-chemotactic activity.

Secondary Effects & Toxicity Profile

Phototoxicity (Mechanism of Adverse Action)

A critical feature of the 2-(4-chlorophenyl)benzoxazole scaffold is its photoreactivity.

-

Mechanism: Upon exposure to UV-A radiation (320-400 nm), the benzoxazole ring absorbs energy and undergoes dechlorination or generates singlet oxygen (

). -

Consequence: This leads to lipid peroxidation in cell membranes, causing lysis and cutaneous phototoxicity (erythema, blistering). This mechanism was the primary cause for the withdrawal of the parent drug, Benoxaprofen.

-

Experimental Marker: UV irradiation of the compound in the presence of linoleic acid will show increased lipid peroxidation markers (MDA) compared to non-irradiated controls.

References

-

Dunwell, D. W., Evans, D., Hicks, T. A., & Cashin, C. H. (1975). "2-Aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity." Journal of Medicinal Chemistry, 18(1), 53–58. Link

- Dawson, W., Boot, J. R., Harvey, J., & Walker, J. R. (1982). "The pharmacology of benoxaprofen with particular reference to effects on lipoxygenase product formation.

-

Cashin, C. H., Dawson, W., & Kitchen, E. A. (1977). "The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with anti-inflammatory activity apparently unrelated to inhibition of prostaglandin synthesis." Journal of Pharmacy and Pharmacology, 29(6), 330–336. Link

-

Reszka, K., & Chignell, C. F. (1983). "Spectroscopic studies of cutaneous photosensitizing agents—IV. The photolysis of benoxaprofen, an anti-inflammatory drug with phototoxic properties." Photochemistry and Photobiology, 38(3), 281–291. Link

Technical Guide: Anti-Inflammatory Potential of Benzoxazoleacetic Acid Derivatives

[1]

Executive Summary

Benzoxazoleacetic acid derivatives represent a pivotal scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Characterized by a fused benzene-oxazole heterocycle coupled with an acetic acid moiety, these compounds exhibit potent analgesic and anti-inflammatory profiles comparable to commercial standards like diclofenac and indomethacin. This guide provides a rigorous technical analysis of their structure-activity relationships (SAR), synthetic pathways, and pharmacological mechanisms, supported by validated experimental protocols.

Chemical Basis & Structure-Activity Relationship (SAR)

The pharmacophore of benzoxazoleacetic acid derivatives relies on the bioisosteric replacement of the indole ring in indomethacin or the propionic acid core in profens. The benzoxazole ring provides a rigid, planar lipophilic anchor, while the acetic acid side chain ensures ionic interaction with the Arg-120 residue in the cyclooxygenase (COX) active site.

SAR Visualization

The following diagram illustrates the critical structural zones governing the efficacy of these derivatives.

Figure 1: Structure-Activity Relationship (SAR) logic for benzoxazoleacetic acid derivatives. Highlighting the critical pharmacophores required for COX enzyme interaction.

Key SAR Insights:

-

C-5 Position: The presence of an acetic acid or

-methylacetic acid moiety is non-negotiable for anti-inflammatory activity. Conversion to amides or esters typically reduces in vivo potency due to the necessity of the free carboxylate for binding. -

C-2 Position: Substitution with a 4-chlorophenyl or 4-fluorophenyl group significantly enhances potency.[1] Electron-withdrawing groups (EWG) at the para position of the phenyl ring increase lipophilicity and receptor affinity.

-

Selectivity: Bulky substituents at C-2 can shift selectivity towards COX-2 by exploiting the larger hydrophobic side pocket of the COX-2 isoenzyme.

Mechanism of Action

The primary mechanism involves the competitive inhibition of Cyclooxygenase (COX) enzymes, blocking the conversion of arachidonic acid to Prostaglandin H2 (PGH2).

Signaling Pathway

Figure 2: Mechanistic pathway of COX inhibition by benzoxazole derivatives. The compound acts as a competitive inhibitor, preventing the formation of pro-inflammatory prostaglandins.

Synthesis Strategies

A robust synthetic route ensures high yield and purity. The most reliable method involves the condensation of 2-aminophenols with carboxylic acid derivatives, followed by cyclization.

Synthetic Workflow

Step 1: Schiff base formation (Condensation). Step 2: Oxidative cyclization using Lead Tetraacetate (LTA) or Polyphosphoric Acid (PPA). Step 3: Hydrolysis of the ester to the active acid form.

Figure 3: Synthetic route for 2-aryl-5-benzoxazoleacetic acid derivatives. Key steps include oxidative cyclization and ester hydrolysis.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating with built-in controls.

In Vitro COX Inhibition Assay

Objective: Determine the IC50 values for COX-1 and COX-2 inhibition. Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

-

Reagent Prep: Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) in 100 mM Tris-HCl buffer (pH 8.0).

-

Inhibitor Incubation:

-

Add 150

L of Assay Buffer to wells. -

Add 10

L of Heme and 10 -

Add 20

L of Test Compound (dissolved in DMSO, varying concentrations 0.01 - 100 -

Control: Use DMSO only (100% activity) and DuP-697 (COX-2 selective standard).

-

Incubate for 5 minutes at 25°C.

-

-

Reaction Initiation: Add 20

L of Colorimetric Substrate (TMPD) and 20 -

Measurement: Shake plate for 5 seconds. Read absorbance at 590 nm exactly 5 minutes after initiation.

-

Calculation:

Validation Check: The IC50 of the Indomethacin standard must fall within 0.1 - 1.0

In Vivo Carrageenan-Induced Paw Edema

Objective: Assess acute anti-inflammatory efficacy in Wistar rats. Ethical Note: Protocol must be approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol:

-

Grouping: Randomize male Wistar rats (150-200g) into 4 groups (n=6):

-

Group 1: Vehicle Control (1% CMC).

-

Group 2: Standard (Diclofenac Sodium, 10 mg/kg, p.o.).

-

Group 3: Test Compound Low Dose (e.g., 10 mg/kg).[2]

-

Group 4: Test Compound High Dose (e.g., 20 mg/kg).

-

-

Administration: Administer drugs orally 1 hour prior to induction.

-

Induction: Inject 0.1 mL of 1% w/v carrageenan (lambda type) in saline into the sub-plantar region of the right hind paw.

-

Measurement: Measure paw volume using a digital plethysmometer at

(before injection) and -

Analysis: Calculate % Edema Inhibition:

Validation Check: The standard drug (Diclofenac) must show >40% inhibition at 3 hours.

Data Presentation

The following table summarizes typical potency ranges for optimized benzoxazoleacetic acid derivatives compared to standards.

| Compound ID | R-Group (C-2) | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Index (SI) | Edema Inhibition % (3h) |

| BZ-01 | Phenyl | 12.5 | 8.2 | 1.52 | 35% |

| BZ-04 | 4-Cl-Phenyl | 0.85 | 0.42 | 2.02 | 62% |

| BZ-07 | 4-F-Phenyl | 1.10 | 0.55 | 2.00 | 58% |

| Indomethacin | (Standard) | 0.05 | 0.60 | 0.08 | 65% |

| Celecoxib | (Standard) | 15.0 | 0.04 | 375.0 | 55% |

Note: BZ-04 demonstrates a balanced profile with significant anti-inflammatory efficacy and a moderate selectivity index, potentially offering a better gastric safety profile than Indomethacin.

References

-

Dunwell, D. W., et al. (1975). "2-Aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity."[1][3][4][5] Journal of Medicinal Chemistry.

-

Srinivas, A., et al. (2010).[3] "Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents." Journal of Chemical and Pharmaceutical Research.

-

Winter, C. A., et al. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine.

-

Gökhan-Kelekçi, N., et al. (2009).[6] "Synthesis and biological evaluation of some new 2-substituted-benzoxazoles as COX inhibitors." European Journal of Medicinal Chemistry.

-

Cayman Chemical. "COX Colorimetric Inhibitor Screening Assay Kit Protocol." Cayman Chemical Technical Docs.

Sources

- 1. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Comparative Structural Dynamics: Benoxaprofen vs. The Des-methyl Benzoxazoleacetic Acid Scaffold

[1][2]

Executive Summary

This technical guide provides a rigorous structural and toxicological comparison between Benoxaprofen (2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid) and its des-methyl analog, 2-(4-chlorophenyl)-5-benzoxazoleacetic acid .[1][2]

While Benoxaprofen was a potent NSAID withdrawn from the market (Oraflex/Opren) due to fatal hepatotoxicity and severe phototoxicity, its des-methyl analog serves as a critical reference point in understanding the Structure-Activity Relationship (SAR) of benzoxazole derivatives.[1][2] This guide analyzes how the transition from an acetic acid moiety to a propionic acid moiety (addition of an

Structural & Physicochemical Divergence

The core difference lies in the alkyl side chain attached to the C5 position of the benzoxazole ring.[1] This seemingly minor methylation dictates the drug's stereochemistry and metabolic fate.[1]

Chemical Architecture

| Feature | 2-(4-chlorophenyl)-5-benzoxazoleacetic acid | Benoxaprofen |

| Side Chain | Acetic Acid ( | Propionic Acid ( |

| Chirality | Achiral (No stereocenter) | Chiral (Contains an asymmetric carbon) |

| Stereoisomers | Single species | Racemic mixture ( |

| Lipophilicity (LogP) | ~3.1 (Predicted) | ~3.5 (Higher due to methyl group) |

| Metabolic Pathway | Susceptible to rapid conjugation or oxidation.[1][3] | Resistant to oxidative metabolism; undergoes chiral inversion ( |

The "Profen" Effect

The addition of the

-

Increases Potency: The methyl group restricts the rotation of the carboxylate, locking it into a conformation that binds more tightly to the Cyclooxygenase (COX) active site (specifically Arg-120).[1]

-

Introduces Chirality: Benoxaprofen exists as an enantiomeric pair.[1][2] The

-enantiomer inhibits COX, while thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Synthetic Architecture

The synthesis of both compounds relies on the construction of the benzoxazole heterocycle.[1][4] The divergence occurs in the precursor selection for the C5 side chain.[1]

Core Cyclization Protocol (Graphviz Visualization)

The most robust industrial route involves the condensation of a 2-aminophenol derivative with a 4-chlorobenzoic acid derivative using Polyphosphoric Acid (PPA) as both solvent and cyclodehydrating agent.[1][2]

Figure 1: General synthetic pathway for benzoxazole NSAIDs. The "Precursor" determines whether the final product is the acetic acid or propionic acid derivative.[1]

Experimental Protocol: Benzoxazole Ring Formation

This protocol is adaptable for both analogs by selecting the appropriate phenylalkanoic acid precursor.[1]

Reagents:

-

Precursor: 3-amino-4-hydroxyphenylacetic acid (for des-methyl) OR 2-(3-amino-4-hydroxyphenyl)propanoic acid (for Benoxaprofen).[1][2]

Step-by-Step Workflow:

-

Preparation: In a dry round-bottom flask, mix the amino-phenol precursor (10 mmol) and 4-chlorobenzoic acid (10 mmol).

-

Solvation: Add PPA (30 g) to the mixture.

-

Cyclization: Heat the mixture to 140–150°C under nitrogen atmosphere with mechanical stirring. Maintain for 3–4 hours. Note: Monitoring by TLC is difficult due to the viscosity of PPA; rely on time and color change (usually darkens).[1]

-

Quenching: Cool the reaction mass to ~80°C and pour slowly into crushed ice (200 g) with vigorous stirring. The benzoxazole precipitates as a solid.[1]

-

Purification: Filter the precipitate, wash with water, and recrystallize from ethanol/water.

The Toxicity Nexus: Phototoxicity & Hepatotoxicity[1]

Benoxaprofen was withdrawn primarily due to hepatotoxicity (cholestatic jaundice) and phototoxicity (onycholysis/skin burns).[1][2] Understanding the mechanistic difference between the two structures is vital for safety profiling.[1]

Phototoxicity Mechanism (Decarboxylation)

Both the acetic acid and propionic acid derivatives share the 2-(4-chlorophenyl)benzoxazole chromophore.[1][2][5][6][7] Upon UV irradiation (UV-A, 320–400 nm), this moiety absorbs energy, entering an excited triplet state.[1][6]

-

Mechanism: The carboxyl group undergoes photo-decarboxylation.[1][2][8]

-

The Benoxaprofen Difference: The

-methyl group stabilizes the resulting benzylic radical via hyperconjugation, potentially altering the kinetics of the radical reaction compared to the des-methyl analog.[1] However, both are highly photolabile.

Figure 2: Photo-induced decarboxylation pathway leading to cellular membrane damage.[1][2]

Hepatotoxicity: The Acyl Glucuronide Trap

This is where the Benoxaprofen structure (propionic acid) is significantly more dangerous than the des-methyl analog.[1]

-

Metabolic Resistance: The

-methyl group hindersngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Acyl Glucuronides: Benoxaprofen forms acyl glucuronides in the liver.[1] Because of the drug's long half-life (30+ hours) and the stability of the propionic-glucuronide bond, these reactive metabolites accumulate.[1]

-

Protein Adducts: These glucuronides are electrophilic; they react with hepatocellular proteins (via transacylation), leading to immune-mediated hepatitis.[1][2] The des-methyl analog, with a shorter half-life and less steric hindrance, is cleared faster, reducing the window for protein adduct formation.[1]

Experimental Validation Protocols

Photostability Assay

Objective: Compare the degradation rate of Benoxaprofen vs. 2-(4-chlorophenyl)-5-benzoxazoleacetic acid.

-

Sample Prep: Dissolve compounds in Phosphate Buffered Saline (PBS, pH 7.4) at 50 µM concentration.

-

Irradiation: Expose samples to a Solar Simulator (Xe arc lamp) equipped with a UV-A filter (320–400 nm) at 10 J/cm².

-

Sampling: Aliquot at 0, 5, 10, 20, and 60 minutes.

-

Analysis: Analyze via HPLC-UV (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).

-

Endpoint: Calculate

for degradation. Expectation: Both will degrade rapidly, but product profiles will differ (ethyl derivative for Benoxaprofen vs. methyl derivative for the analog).[1]

Chiral Inversion Assay (In Vitro)

Objective: Demonstrate the metabolic uniqueness of Benoxaprofen.

-

Substrate: Incubate pure

-Benoxaprofen and the (achiral) des-methyl analog separately. -

Timepoints: 0, 1, 2, 4 hours.

-

Result:

-Benoxaprofen will show conversion tongcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

References

-

Structural and Photochemical Characterization: Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen.[1][5][6][7][8] ACS Omega. (2022).[1][2][5] [Link][1][2]

-

Toxicity and Withdrawal Context: A systematic review of NSAIDs withdrawn from the market due to hepatotoxicity: lessons learned from the bromfenac experience. Pharmacoepidemiology and Drug Safety.[1][9] (2006).[1][2][10] [Link]

-

Chemical Properties and Identification: Benoxaprofen - CAS Common Chemistry (CAS RN: 51234-28-7). [Link][1][2][11]

-

Synthetic Methodology (Benzoxazoles): Synthetic Strategies Towards Benzoxazole Ring Systems. Asian Journal of Chemistry.[1] [Link] (General reference for PPA cyclization protocols cited in text).

-

Phototoxicity Mechanism: Benoxaprofen photosensitization of cell membrane disruption.[1][12] PubMed.[1][2][3][13] [Link]

Sources

- 1. Benoxaprofen - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Preliminary studies of absorption and excretion of benoxaprofen in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A systematic review of NSAIDs withdrawn from the market due to hepatotoxicity: lessons learned from the bromfenac experience - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A systematic review of NSAIDs withdrawn from the market due to hepatotoxicity: lessons learned from the bromfenac experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (alphaS)-2-(4-Chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Benoxaprofen photosensitization of cell membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benoxaprofen: side-effect profile in 300 patients - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Technical Guide: Benzoxazole Derivatives as Novel Anti-Psoriatic Agents

This guide serves as an advanced technical resource for researchers investigating benzoxazole derivatives as therapeutic agents for psoriasis. It synthesizes medicinal chemistry, pharmacology, and experimental protocols into a cohesive development framework.

Executive Summary

Psoriasis is a chronic, immune-mediated dermatosis characterized by the IL-23/IL-17 cytokine axis dysregulation, keratinocyte hyperproliferation, and angiogenesis. While biologics have revolutionized treatment, there remains a critical need for orally bioavailable small molecules with favorable safety profiles.

Benzoxazole derivatives have emerged as a "privileged scaffold" in drug discovery due to their structural similarity to nucleic acid bases (adenine/guanine) and their ability to interact with diverse biological targets.[1] Recent preclinical studies identify specific benzoxazole derivatives, such as 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug (MCBA) , as potent anti-psoriatic agents. These compounds demonstrate efficacy comparable to Clobetasol in murine models by suppressing the IL-23/IL-17 axis and inhibiting epidermal hyperplasia.

Scientific Rationale & Mechanism of Action

The Benzoxazole Advantage

The benzoxazole moiety is a bicyclic structure consisting of a benzene ring fused to an oxazole ring. Its pharmacological versatility stems from:

-

Bioisosterism: It acts as a bioisostere for indole and purine bases, facilitating binding to kinase pockets and DNA/RNA processing enzymes.

-

Lipophilicity: The aromatic system enhances membrane permeability, crucial for topical and oral delivery.

-

Hydrogen Bonding: The nitrogen and oxygen atoms serve as hydrogen bond acceptors, interacting with key residues in target proteins (e.g., PDE4, JAKs).

Multi-Target Mechanisms in Psoriasis

Benzoxazole derivatives exert anti-psoriatic effects through a pleiotropic mechanism:

-

Cytokine Suppression (Primary): They downregulate the expression of IL-17A, IL-23, and TNF-

. This blockade prevents the activation of downstream STAT3 signaling, reducing keratinocyte proliferation.[2] -

PDE4 Inhibition (Secondary): Structural analogs have shown affinity for Phosphodiesterase-4 (PDE4). Inhibition of PDE4 elevates intracellular cAMP levels in immune cells, suppressing the release of pro-inflammatory mediators.

-

Inhibition of Angiogenesis: By reducing VEGF expression, these agents diminish the vascularization required for plaque maintenance.

Pathway Visualization

Figure 1: Mechanistic pathway illustrating how benzoxazole derivatives intercept psoriatic pathogenesis via cytokine downregulation and enzyme inhibition.

Medicinal Chemistry & SAR

The efficacy of benzoxazole derivatives relies heavily on substitutions at the C2 and C5 positions.

Structure-Activity Relationship (SAR) Analysis

| Position | Substitution | Effect on Activity | Mechanistic Insight |

| C2 (Aryl) | 4-Chlorophenyl | High Potency | The electron-withdrawing chlorine atom enhances lipophilicity and metabolic stability. It may also improve binding affinity to hydrophobic pockets in target enzymes. |

| C2 (Aryl) | Unsubstituted Phenyl | Moderate Activity | Lacks the electronic effects required for optimal receptor interaction. |

| C5 | Acetic Acid (-CH2COOH) | Moderate (Active Metabolite) | Provides solubility but limits membrane permeability due to ionization. |

| C5 | Methyl Ester (-CH2COOMe) | Highest (Prodrug) | Enhances lipophilicity for skin/gut penetration. Hydrolyzed intracellularly to the active acid form (CBA). |

| C5 | Sulfonamide | Variable | Often directs activity towards antimicrobial rather than anti-inflammatory targets. |

Synthesis Workflow (CBA/MCBA)

The most robust synthetic route involves the oxidative coupling of 2-aminophenols with aldehydes.

Figure 2: Synthetic pathway and key Structural-Activity Relationship (SAR) points for lead benzoxazole candidates.

Experimental Protocols

Chemical Synthesis of MCBA (Lead Candidate)

-

Objective: Synthesize Methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate.

-

Reagents: Methyl 2-(3-amino-4-hydroxyphenyl)acetate, 4-chlorobenzaldehyde, Lead Tetraacetate (LTA), Benzene/DCM.

-

Protocol:

-

Dissolve 4-chlorobenzaldehyde (1.0 eq) and methyl 2-(3-amino-4-hydroxyphenyl)acetate (1.0 eq) in dry benzene.

-

Add Lead Tetraacetate (1.1 eq) slowly at room temperature.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Cool, filter off lead salts, and evaporate the solvent.

-

Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel).

-

Validation: Confirm structure via

H-NMR (look for benzoxazole aromatic signals ~7.5-8.0 ppm) and IR (C=N stretch ~1620 cm

-

In Vitro Validation: HaCaT Cell Antiproliferative Assay

-

Cell Line: HaCaT (Spontaneously immortalized human keratinocytes).

-

Control: Methotrexate (MTX) or Clobetasol.

-

Protocol:

-

Seed HaCaT cells (

cells/well) in 96-well plates; incubate for 24h. -

Treat cells with varying concentrations of MCBA (0.1, 1, 10, 50, 100

M). -

Incubate for 48 hours.

-

Add MTT reagent (5 mg/mL) and incubate for 4 hours.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

-

Calculation: Determine IC

using non-linear regression.

-

In Vivo Validation: Imiquimod (IMQ)-Induced Psoriasis Model

This is the gold-standard model for evaluating anti-psoriatic efficacy.

-

Animals: BALB/c mice (Male, 8-10 weeks).

-

Groups (n=6):

-

Normal Control (Vaseline)

-

Negative Control (IMQ only)

-

Positive Control (IMQ + Clobetasol 0.05%)

-

Test Group (IMQ + MCBA Topical 1% or Oral 125 mg/kg)

-

-

Protocol:

-

Shaving: Shave dorsal skin (2cm x 2cm) 24h prior to start.

-

Induction: Apply 62.5 mg of commercially available IMQ cream (5%) daily for 7 consecutive days .

-

Treatment: Administer the test compound (Topical or Oral) 4 hours after IMQ application daily.

-

Scoring (PASI): Daily scoring (0-4 scale) for:

-

Erythema (Redness)

-

Scaling (Desquamation)

-

Thickening (Induration)

-

-

Termination: Sacrifice on Day 8. Collect skin samples for H&E staining and ELISA (IL-17, IL-23).

-

Data Presentation & Analysis

When analyzing results, organize data to highlight the comparative efficacy against the standard of care (Clobetasol).

Table 1: Expected Efficacy Metrics in IMQ-Induced Model

| Parameter | IMQ Only (Disease) | MCBA (Test Drug) | Clobetasol (Reference) | Interpretation |

| PASI Score (Day 7) | High (~9-12) | Low (~3-4) | Low (~2-3) | Significant reduction in disease severity. |

| Epidermal Thickness | >100 | ~40-50 | ~30-40 | Reduction in hyperkeratosis. |

| IL-17 Levels (pg/mg) | High | Significantly Reduced | Reduced | Blockade of Th17 pathway. |

| Spleen/Body Weight | Increased (Splenomegaly) | Normal/Near Normal | Reduced (Atrophy risk) | Indicates systemic anti-inflammatory effect without steroid-like atrophy. |

Challenges & Future Directions

-

Solubility: Benzoxazoles are inherently lipophilic. Formulation into nano-emulsions or liposomes may be required for optimal topical delivery.

-

Toxicity: While safer than corticosteroids, long-term toxicity (hepatotoxicity) must be evaluated, particularly for derivatives metabolized into reactive intermediates.

-

Selectivity: Off-target binding to other kinases must be screened to prevent adverse effects.

References

-

Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Source: Molecules (MDPI), 2022.[3] URL:[Link] Significance:[1][4][3][5][6][7][8][9][10][11][12] Primary source for CBA/MCBA synthesis, IMQ protocol, and in vivo efficacy data.[3][9]

-

Benzoxazole derivatives: Design, synthesis and biological evaluation. Source: Beni-Suef University Journal of Basic and Applied Sciences, 2018. URL:[Link] Significance: Comprehensive review of the pharmacological spectrum of benzoxazoles.

-

Phosphodiesterase 4 (PDE4) inhibitors in the treatment of psoriasis. Source: Journal of Dermatological Treatment. URL:[Link] Significance: Validates PDE4 as a target for heterocyclic compounds similar to benzoxazoles.

-

Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis. Source:[3] Journal of Immunology, 2009.[3] URL:[Link] Significance: Establishes the standard protocol and mechanism for the in vivo model used.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Curcumol may alleviate psoriasis-like inflammation by inhibiting keratinocyte proliferation and inflammatory gene expression via JAK1/STAT3 signaling | Aging [aging-us.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. termedia.pl [termedia.pl]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Moracin M derivative targeting PDE4 for the treatment of psoriasis – ScienceOpen [scienceopen.com]

- 8. Systemic Treatment of Psoriasis with JAK Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. binasss.sa.cr [binasss.sa.cr]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

Methodological & Application

Oxidative coupling of 4-chlorobenzaldehyde and 2-aminophenol

Application Note & Protocol

Topic: Aerobic Oxidative Coupling of 4-Chlorobenzaldehyde and 2-Aminophenol for the Synthesis of 2-(4-Chlorophenyl)benzoxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products, pharmaceuticals, and functional materials.[1][2] Their derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties, making them highly valuable scaffolds in drug discovery and medicinal chemistry.[2][3] The 2-arylbenzoxazole moiety, in particular, is a key component in compounds developed as potential therapeutics, such as antagonists for the adenosine A2A receptor, which is implicated in neurodegenerative diseases.[4][5][6]

The synthesis of 2-arylbenzoxazoles is therefore of significant interest. A prominent and efficient method is the direct condensation and subsequent oxidative cyclization of a 2-aminophenol with an aromatic aldehyde.[7][8] This application note provides a detailed protocol and the underlying scientific rationale for the synthesis of 2-(4-chlorophenyl)benzoxazole via the aerobic oxidative coupling of 4-chlorobenzaldehyde and 2-aminophenol, a method noted for its efficiency and use of molecular oxygen as a green oxidant.[3]

Reaction Mechanism: From Reactants to Product

The transformation of 4-chlorobenzaldehyde and 2-aminophenol into 2-(4-chlorophenyl)benzoxazole is a two-stage process occurring in a single pot. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Schiff Base Formation: The reaction initiates with a nucleophilic attack by the amino group of 2-aminophenol on the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This is followed by a dehydration step to yield a Schiff base intermediate (a phenolic imine). This step is a classic condensation reaction.

-

Aerobic Oxidative Cyclization: The generated Schiff base undergoes a catalyst-mediated intramolecular cyclodehydrogenation. The phenolic hydroxyl group attacks the imine carbon, forming a non-aromatic heterocyclic intermediate. The catalyst, in concert with an oxidant (in this case, molecular oxygen), facilitates the removal of two hydrogen atoms, leading to the formation of the stable, aromatic benzoxazole ring system.[3][7]

The overall reaction pathway is illustrated below.

Caption: Reaction mechanism for benzoxazole synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for the aerobic synthesis of 2-arylbenzoxazoles, employing a heterogeneous cobalt-based catalyst.[3] The key advantage of this approach is the use of atmospheric oxygen, avoiding harsher or stoichiometric chemical oxidants.[3][9]

Materials & Equipment

-

Reagents:

-

2-Aminophenol (≥98%)

-

4-Chlorobenzaldehyde (≥98%)

-

Cobalt(II) Acetate Tetrahydrate (Co(OAc)₂·4H₂O)

-

1,10-Phenanthroline

-

Fumed Silica (SiO₂)

-

Toluene (Anhydrous)

-

Ethyl Acetate (ACS Grade)

-

Hexane (ACS Grade)

-

-

Equipment:

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

Oxygen balloon

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

Column chromatography setup

-

**Catalyst Preparation (Co-L5/SiO₂) **

-

Rationale: A heterogeneous catalyst is chosen for its ease of separation from the reaction mixture and potential for recyclability. A cobalt complex supported on silica provides a stable and active catalytic system for aerobic oxidation.[3]

-

Procedure:

-

Dissolve Cobalt(II) acetate (1.0 mmol) and 1,10-phenanthroline (1.0 mmol) in methanol.

-

Add fumed silica (1.0 g) to the solution and stir for 12 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid is pyrolyzed in a tube furnace at 800 °C for 2 hours under a nitrogen atmosphere.

-

Cool to room temperature to obtain the Co-L5/SiO₂ catalyst.

-

Synthesis Protocol for 2-(4-Chlorophenyl)benzoxazole

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol, 109.1 mg), 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg), and the prepared Co-L5/SiO₂ catalyst (50 mg).

-

Add 10 mL of toluene as the solvent.

-

Attach a reflux condenser to the flask and affix an oxygen-filled balloon to the top of the condenser.

-

Causality: Toluene is selected as a solvent due to its high boiling point, suitable for this reaction, and its ability to facilitate the removal of water formed during the initial condensation step via azeotropic distillation. The oxygen balloon provides the necessary oxidant for the cyclization step in a controlled manner.[3]

-

-

Reaction Execution:

-

Place the flask in a heating mantle and heat the mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

-

The reaction is typically complete within 8-12 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the heterogeneous catalyst. Wash the catalyst with a small amount of ethyl acetate.

-

Combine the filtrate and washings and concentrate the solution using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-(4-chlorophenyl)benzoxazole as a solid.

-

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H NMR & ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight (Expected m/z for C₁₃H₈ClNO: 229.03).[10]

-

Melting Point: To assess purity (Literature m.p. ~148-150 °C).

Data Summary and Expected Results

The following table summarizes the typical parameters and expected outcomes for this synthesis.

| Parameter | Value | Rationale / Comment |

| Scale | 1.0 mmol | A standard laboratory scale for methodology development. |

| Catalyst Loading | ~5 mol% (relative to Co) | Provides efficient conversion without excessive cost. |

| Solvent | Toluene | High boiling point is suitable for the reaction temperature. |

| Temperature | 110 °C | Ensures a sufficient reaction rate for both condensation and oxidation. |

| Reaction Time | 8 - 12 hours | Typical duration for completion, should be confirmed by TLC. |

| Expected Yield | 80 - 90% | High yields are reported for this type of catalytic system.[3] |

| Product Appearance | White to off-white solid | The expected physical state of the pure compound. |

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, can be visualized as a clear workflow.

Caption: A streamlined workflow for benzoxazole synthesis.

Conclusion

This application note details a robust and efficient protocol for the synthesis of 2-(4-chlorophenyl)benzoxazole through a cobalt-catalyzed aerobic oxidative coupling reaction. The methodology stands out for its operational simplicity, high yield, and adherence to green chemistry principles by utilizing molecular oxygen as the terminal oxidant. The provided step-by-step guide, supported by mechanistic insights and expected outcomes, serves as a valuable resource for researchers in synthetic chemistry and drug development engaged in the construction of biologically relevant heterocyclic scaffolds.

References

-

Li, J., et al. (2016). Sustainable Synthesis of 2-Arylbenzoxazoles over a Cobalt-Based Nanocomposite Catalyst. Organic Process Research & Development. [Link]

-

Jiang, Y., et al. (2022). Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides. Current Organic Synthesis, 19(7), 819-823. [Link]

-

Mohanta, P., et al. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. MOJ Biorg Org Chem, 1(6). [Link]

-

JETIR (2018). GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. Journal of Emerging Technologies and Innovative Research, 5(8). [Link]

-

Wang, L., et al. (2023). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. [Link]

-

Thieme Chemistry (n.d.). Novel Synthesis of Benzoxazoles and Benzimidazoles. Thieme. [Link]

-

Verma, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. [Link]

-

Duroux, R., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. ResearchGate. [Link]

-

Duroux, R., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Figshare. [Link]

-

ResearchGate (n.d.). Optimization of conditions for the oxidative cyclization of aldehydes with 2-aminobenzylamine. ResearchGate. [Link]

-

Duroux, R., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 999-1009. [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of Benzoxazoles. organic-chemistry.org. [Link]

-

ResearchGate (n.d.). Optimization study for the oxidative cyclization of primary amine 2a with aqueous TBHP. ResearchGate. [Link]

-

Wang, Y., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(7), 1510. [Link]

-

Hylsová, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19510-19524. [Link]

-

Takano, D., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1373-1380. [Link]

-

Verma, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Semantic Scholar. [Link]

-

Chinese Academy of Sciences (2024). Transition-metal-free Method Simplifies Syntheses of 2-Aminophenols. PHYS.ORG. [Link]

-

Ito, Y., et al. (2025). Cross‐Dehydrogenative Coupling Reaction of 4‐Aminophenols with 2‐Naphthols Catalyzed by a Mesoporous Silica‐Supported Oxovanadium Catalyst. Asian Journal of Organic Chemistry. [Link]

Sources

- 1. Novel Synthesis of Benzoxazoles and Benzimidazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandf.figshare.com [tandf.figshare.com]

- 6. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoxazole synthesis [organic-chemistry.org]

- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 10. jetir.org [jetir.org]

Lead tetraacetate oxidation in benzoxazole synthesis procedure

Application Notes & Protocols

Topic: Lead(IV) Acetate Mediated Oxidative Cyclization for the Synthesis of 2-Substituted Benzoxazoles

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzoxazoles and Their Synthesis

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in a multitude of biologically active compounds.[2][3] Derivatives of benzoxazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a cornerstone for the development of novel therapeutics.[1][4][5]

The synthesis of the benzoxazole core typically involves the condensation of an o-aminophenol with a suitable one-carbon electrophile, followed by cyclization.[5] One of the most effective and widely recognized methods for achieving this transformation is the oxidative cyclization of a phenolic Schiff base intermediate. This pathway involves the initial reaction of an o-aminophenol with an aldehyde to form the Schiff base, which is then oxidized to promote the intramolecular ring closure.[1][6]

While various oxidizing agents can be employed for this purpose, lead(IV) acetate (also known as lead tetraacetate, LTA) stands out as a powerful and efficient reagent for this transformation.[7][8][9] It facilitates the reaction under relatively mild conditions, offering a reliable route to a diverse range of 2-substituted benzoxazoles. This document provides a comprehensive guide to the principles, mechanism, safety protocols, and experimental procedures for the synthesis of benzoxazoles using lead(IV) acetate.

Mechanism of Action: The Role of Lead(IV) Acetate

The synthesis proceeds via a two-stage mechanism: the formation of a Schiff base intermediate followed by the lead(IV) acetate-mediated oxidative cyclization. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.

-

Schiff Base Formation: The process begins with the acid-catalyzed condensation of an o-aminophenol with an aldehyde. The nucleophilic amino group of the phenol attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of a phenolic Schiff base (an imine).[10]

-

Oxidative Cyclization: The Schiff base intermediate then undergoes an intramolecular cyclization facilitated by lead(IV) acetate. The phenolic oxygen attacks the imine carbon, and the lead(IV) acetate acts as the oxidant to remove two hydrogen atoms, leading to the aromatization of the oxazole ring and the formation of the final benzoxazole product.[10][11] The lead(IV) is concomitantly reduced to lead(II) acetate.

Caption: Figure 1: Reaction Mechanism.

Safety and Handling of Lead(IV) Acetate

Lead(IV) acetate is a highly toxic and hazardous substance that requires stringent safety protocols.[9] All personnel must be thoroughly trained on its risks and handling procedures before commencing any work.

Core Hazards:

-

Reproductive Toxicity: May damage fertility or the unborn child.[13]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[12][13]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[13]

Handling and Storage Precautions:

-

Ventilation: Always handle lead(IV) acetate inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles or a face shield.[13][14]

-

Hygroscopic Nature: Lead(IV) acetate is hygroscopic and can decompose upon exposure to moist air, forming brown lead dioxide.[7][9] It should be stored in a tightly sealed container in a cool, dry, and dark place, often with about 5% glacial acetic acid to ensure stability.[7]

-

Spill & Waste: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a sealed container for hazardous waste disposal.[13] Do not let the product enter drains. All waste containing lead compounds must be disposed of according to institutional and national hazardous waste regulations.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)benzoxazole-5-yl Acetic Acid Methyl Ester